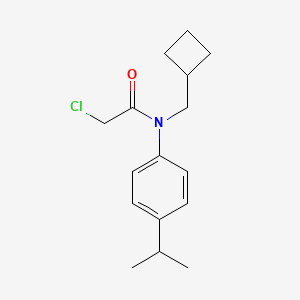![molecular formula C10H19NO B2701014 1-Azaspiro[4.6]undecan-4-ol CAS No. 1555894-21-7](/img/structure/B2701014.png)
1-Azaspiro[4.6]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Azaspiro[4.6]undecan-4-ol” is a chemical compound with the CAS Number: 1555894-21-7 . It has a molecular weight of 169.27 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-Azaspiro[4.6]undecan-4-ol” is 1S/C10H19NO/c12-9-5-8-11-10(9)6-3-1-2-4-7-10/h9,11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1-Azaspiro[4.6]undecan-4-ol” is a powder that is stored at room temperature . It has a molecular weight of 169.27 .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Enantioselective Synthesis : The enantioselective total syntheses of naturally occurring alkaloids using 1-Azaspiro[4.6]undecan-4-ol derivatives highlight their importance in synthetic organic chemistry. These syntheses involve key steps like diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis, demonstrating the compound's utility in constructing complex molecular architectures (Pandey et al., 2011).
Spirocyclic Derivatives : Research into the synthesis and biological activity of spirocyclic derivatives, including those containing 1,9-diazaspiro[5.5]undecanes, has shown potential therapeutic applications. These compounds are being investigated for the treatment of various disorders, including obesity, pain, immune system and cell signaling disorders, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
Pharmacological Applications
Anticonvulsant Properties : The anticonvulsant activity of differently substituted pyrrolidine‐2,5‐diones and piperidine‐2,6‐diones, including 1H‐isoindole‐1,3(2H)‐diones and azaspiro derivatives, has been extensively studied. These compounds have shown effectiveness in animal models of epilepsy, indicating their potential as novel antiepileptic drugs (Kamiński et al., 2014).
CCR8 Antagonists : The development of CCR8 antagonists based on 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives underscores the compound's significance in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Marine Natural Products
Psammaplysins : The unique structural and pharmacological properties of marine-derived psammaplysins, which possess the rare 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have been a focus of research. These compounds have shown a variety of biological properties, including antimalarial, antifouling, and antioxidant effects, highlighting the chemical diversity and potential therapeutic applications of marine natural products (Youssef & Shaala, 2022).
Safety and Hazards
The safety information for “1-Azaspiro[4.6]undecan-4-ol” includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1-azaspiro[4.6]undecan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-5-8-11-10(9)6-3-1-2-4-7-10/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWLAGUQAQOBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(CCN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.6]undecan-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

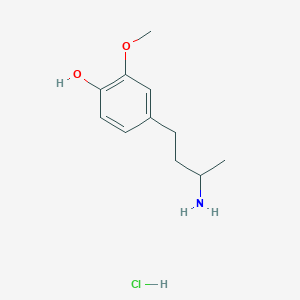
![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

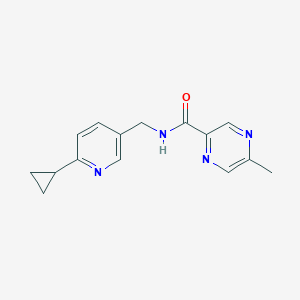

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
![7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2700940.png)
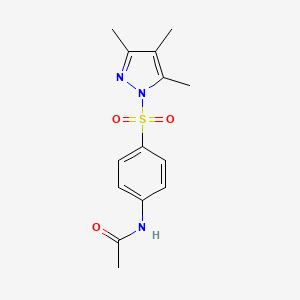
![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)
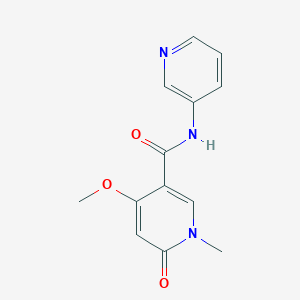
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)
